Dodecyltrimethylammonium bromide

Catalog No.
S562422
CAS No.
1119-94-4
M.F
C15H34N.Br
C15H34BrN
M. Wt
308.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecyltrimethylammonium bromide

CAS Number

1119-94-4

Product Name

Dodecyltrimethylammonium bromide

IUPAC Name

dodecyl(trimethyl)azanium bromide

Molecular Formula

C15H34N.Br
C15H34BrN

Molecular Weight

308.34 g/mol

InChI

InChI=1S/C15H34N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;/h5-15H2,1-4H3;1H/q+1;/p-1

InChI Key

XJWSAJYUBXQQDR-UHFFFAOYSA-M

SMILES

Array

Synonyms

1-dodecanaminium, N,N,N-trimethyl-, bromide, ammonium, dodecyltrimethyl-, chloride, ammonium, dodecyltrimethyl-,bromide, C(12)TAC, C12QAC, C12TAC, dodecyl trimethyl ammonium chloride, dodecyl trimethylammonium chloride, dodecyltrimethylammonium, dodecyltrimethylammonium bromide, dodecyltrimethylammonium chloride, dodecyltrimethylammonium chromate (2:1), dodecyltrimethylammonium ethyl sulfate, dodecyltrimethylammonium hydroxide, dodecyltrimethylammonium iodide, dodecyltrimethylammonium maleate (2:1), dodecyltrimethylammonium methyl sulfate salt, dodecyltrimethylammonium perchlorate, dodecyltrimethylammonium sulfate (2:1), dodecyltrimethylammonium sulfide (2:1), dodecyltrimethylammonium thiomolybdate salt hydrate, DoTAC compound, DTMACl cpd, laurtrimonium, laurtrimonium bromide, laurtrimonium chloride, lauryl trimethyl ammonium chloride, lauryltrimethylammonium bromide, lauryltrimethylammonium chloride, monolauryltrimethylammonium chloride, N,N,N-trimethyl-1-dodecanaminium chloride, n-dodecyl triethylammonium bromide, n-dodecyltrimethylammonium, n-dodecyltrimethylammonium chloride

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)C.[Br-]

The exact mass of the compound Dodecyltrimethylammonium bromide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Household Products - Detergents - Supplementary Records. It belongs to the ontological category of quaternary ammonium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Hair conditioning; Preservative. However, this does not mean our product can be used or applied in the same or a similar way.

Dodecyltrimethylammonium bromide (DTAB) is a 12-carbon quaternary ammonium cationic surfactant widely utilized as a structure-directing agent, colloidal stabilizer, and micellar template in advanced materials synthesis. Characterized by a relatively short hydrophobic alkyl chain paired with a strongly associating bromide counterion, DTAB exhibits a high critical micelle concentration (CMC) and exceptional aqueous solubility at low temperatures [1]. In procurement and industrial formulation, DTAB is primarily selected when processes require a cationic surfactant that remains fully soluble without heating, or when the templating of specific nanostructures—such as small-pore mesoporous materials or dendritic metal nanoparticles—demands a precise hydrophobic-hydrophilic balance that longer-chain analogs cannot provide [2].

Substituting DTAB with its ubiquitous 16-carbon analog, Cetyltrimethylammonium bromide (CTAB), frequently leads to process failures due to drastic differences in thermal solubility and hydrophobicity. CTAB possesses a Krafft point of approximately 25°C, meaning it readily precipitates out of solution at room temperature or in cold-room workflows, whereas DTAB remains perfectly soluble below 0°C[1]. Furthermore, attempting to substitute the bromide counterion with chloride (using Dodecyltrimethylammonium chloride, DTAC) alters the micellar electrostatics; bromide binds significantly more strongly to the micelle surface than chloride, which directly dictates the micelle aggregation number, surface charge density, and subsequent templating behavior [2]. Consequently, generic substitution compromises formulation stability, reproducibility, and nanoparticle morphology.

Thermal Processability: Sub-Zero Krafft Point vs. CTAB Precipitation

The thermal solubility limits of cationic surfactants dictate their usability in temperature-sensitive formulations. DTAB exhibits a Krafft point below 0°C, remaining fully dissolved in aqueous solutions at low temperatures. In stark contrast, CTAB has a Krafft point of ~25°C at 1 wt% concentration, leading to rapid precipitation if the solution is not continuously heated [1].

Evidence DimensionKrafft Temperature (Thermal Solubility Limit)
Target Compound DataDTAB: < 0°C
Comparator Or BaselineCTAB: ~ 25°C
Quantified Difference> 25°C reduction in Krafft point for DTAB.
Conditions1 wt% aqueous surfactant solutions.

Procuring DTAB eliminates the need for heated jackets and continuous warming during manufacturing, ensuring stable, precipitate-free formulations in cold-room environments.

Micellization Threshold: High CMC for Extended Monomer Stability

The shorter 12-carbon chain of DTAB significantly reduces its hydrophobic effect compared to longer-chain analogs, requiring a much higher concentration to trigger micellization. Quantitative measurements show DTAB has a Critical Micelle Concentration (CMC) of 14.80 - 15.0 mM. In comparison, TTAB (C14) has a CMC of 3.30 - 4.08 mM, and CTAB (C16) has a CMC of 0.86 - 0.93 mM [1].

Evidence DimensionCritical Micelle Concentration (CMC)
Target Compound DataDTAB: ~14.80 - 15.0 mM
Comparator Or BaselineCTAB: ~0.93 mM; TTAB: ~4.08 mM
Quantified DifferenceDTAB requires ~15x higher concentration to form micelles than CTAB.
ConditionsAqueous solutions at standard room temperature.

A higher CMC allows formulators to utilize higher concentrations of active, unaggregated surfactant monomers for surface stabilization before unwanted micellar viscosity or structural transitions occur.

Nanoparticle Morphology Control: Dendritic vs. Aggregated Structures

The hydrocarbon chain length of the capping agent dramatically alters the morphology of synthesized metal nanoparticles. When used in the synthesis of gold nanostructures, DTAB acts as an effective bilayer capping agent that stabilizes the particles and promotes the growth of well-defined dendritic nanostructures. Conversely, using CTAB results in immediate aggregation and the formation of irregular nanoparticles due to the excessively strong hydrophobic interactions of its 16-carbon chains[1].

Evidence DimensionSynthesized Gold Nanoparticle Morphology
Target Compound DataDTAB: Stable dendritic nanostructures
Comparator Or BaselineCTAB: Immediate aggregation and irregular particles
Quantified DifferenceComplete shift from stable dendritic growth (DTAB) to uncontrolled aggregation (CTAB).
ConditionsOne-pot aqueous synthesis of gold nanostructures using quaternary ammonium capping agents.

For manufacturers of catalytic or plasmonic nanomaterials, DTAB is a critical procurement choice to prevent batch-ruining aggregation and ensure high-surface-area dendritic growth.

Counterion Binding Strength: Bromide vs. Chloride

The choice of halide counterion fundamentally changes the micelle's electrostatic environment. Studies comparing DTAB (bromide) to DTAC (chloride) reveal that bromide ions have significantly higher association constants with the surfactant monomers and micelles. This results in a lower degree of counterion dissociation (α) for DTAB (α ≈ 0.23 - 0.27) compared to DTAC (α ≈ 0.365) [1]. The tighter ion-pairing of bromide leads to denser, more stable micellar structures.

Evidence DimensionDegree of counterion dissociation (α)
Target Compound DataDTAB (Bromide): α ≈ 0.23 - 0.27
Comparator Or BaselineDTAC (Chloride): α ≈ 0.365
Quantified Difference~30-35% lower counterion dissociation in DTAB compared to DTAC.
ConditionsAqueous micellar solutions at 25°C measured via EPR and Time-Resolved Fluorescence Quenching.

Tighter bromide counterion binding provides superior control over micelle surface charge, which is essential for precise electrostatic templating of silica and metal oxides.

Cold-Process Formulations and Emulsion Stabilization

Because DTAB possesses a Krafft point below 0°C, it is the optimal cationic surfactant for stabilizing emulsions, cosmetics, or biochemical buffers that must be stored, shipped, or processed at low temperatures. Unlike CTAB, which requires continuous heating above 25°C to prevent precipitation, DTAB ensures that the formulation remains homogeneous and visually clear in cold-room environments, eliminating the need for energy-intensive heated manufacturing lines [1].

Synthesis of High-Surface-Area Dendritic Metal Nanoparticles

In the production of advanced plasmonic or catalytic metal nanoparticles, DTAB serves as a highly effective capping agent. Its specific C12 chain length provides the exact hydrophilic-hydrophobic balance required to stabilize gold and silver surfaces without inducing the catastrophic aggregation seen with longer-chain analogs like CTAB. This makes DTAB indispensable for synthesizing complex, highly branched dendritic nanostructures used in sensor technologies and heterogeneous catalysis [2].

Soft-Templating of Small-Pore Mesoporous Materials

DTAB is widely procured as a structure-directing agent for synthesizing mesoporous silica and metal oxides where smaller pore sizes or spherical micelle templates are desired. Its high critical micelle concentration (CMC) and strong bromide counterion binding allow for precise control over the sol-gel condensation process, offering distinct architectural outcomes compared to the worm-like or rod-like templates typically formed by CTAB or the looser electrostatic templates formed by DTAC[3].

Physical Description

Liquid
White to light yellow odorless powder; Hygroscopic; [Acros Organics MSDS]

Hydrogen Bond Acceptor Count

1

Exact Mass

307.18746 Da

Monoisotopic Mass

307.18746 Da

Heavy Atom Count

17

UNII

6IC8NZ97S2

Related CAS

10182-91-9 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 88 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 88 companies. For more detailed information, please visit ECHA C&L website;
Of the 17 notification(s) provided by 86 of 88 companies with hazard statement code(s):;
H301 (22.09%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (51.16%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (96.51%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (24.42%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (96.51%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (60.47%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (63.95%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (68.6%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Detergents

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

1119-94-4

Wikipedia

Laurtrimonium bromide

Use Classification

Cosmetics -> Preservative; Antistatic; Hair conditioning

General Manufacturing Information

Paint and Coating Manufacturing
1-Dodecanaminium, N,N,N-trimethyl-, bromide (1:1): ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types